Butyl(butylcarbamoyl)carbamyl chloride

Description

Significance of Carbamoyl (B1232498) Chloride Derivatives in Contemporary Synthetic Chemistry

Carbamoyl chlorides are instrumental as intermediates in the synthesis of a diverse range of chemical compounds. In the industrial landscape, they are fundamental to the production of carbamate (B1207046) pesticides. Their reactivity allows for the facile formation of carbamic acid esters through reactions with alcohols, phenols, and oximes, and thiocarbamates via reactions with thiols. When reacted with amines or hydroxylamines, they yield substituted ureas.

The utility of carbamoyl chlorides extends significantly into medicinal chemistry and pharmaceutical development. These reagents are employed to synthesize various biologically active molecules and to create derivatives of existing drugs. For instance, they have been used to generate compounds with anticholinesterase activity and to prepare phenylureas exhibiting antimycobacterial properties. The versatility of carbamoyl chlorides is further highlighted by their application in transition metal-catalyzed reactions, which are employed to construct complex amide-containing organic frameworks essential for pharmaceuticals and natural products. rsc.org

The stability and reactivity of carbamoyl chlorides are largely dictated by the nature of the substituents on the nitrogen atom. Disubstituted carbamoyl chlorides (R₂NCOCl), where two organic groups are attached to the nitrogen, are the most stable and widely used members of this class. In contrast, monosubstituted derivatives (RNHCOCl) are generally less stable.

Contextualizing Butyl(butylcarbamoyl)carbamyl chloride within Modern Synthetic Methodologies

The chemical name "this compound" does not conform to standard chemical nomenclature and does not correspond to a readily identifiable compound in chemical databases. The structure of the name suggests a more complex molecule than a simple N,N-disubstituted carbamoyl chloride.

Given the context of N,N-disubstituted carbamoyl chlorides, it is plausible that the intended subject is a carbamoyl chloride bearing two butyl groups on the nitrogen atom. This well-documented compound is known as N,N-dibutylcarbamoyl chloride (CAS Number: 13358-73-1). cymitquimica.comscbt.comalfa-chemistry.comchemnet.comchemicalbook.com Therefore, this article will focus on N,N-dibutylcarbamoyl chloride as a representative example to explore the properties, synthesis, and utility of butyl-substituted carbamoyl chlorides in modern organic synthesis.

N,N-dibutylcarbamoyl chloride serves as a valuable reagent in various synthetic transformations, including the preparation of N,N-disubstituted carboxamides. google.comgoogle.com Its application in organic synthesis allows for the introduction of the dibutylcarbamoyl group, a structural motif present in various target molecules.

Historical Development and Theoretical Frameworks of Carbamoyl Chloride Chemistry

The chemistry of carbamoyl chlorides dates back to the late 19th century, with early reports on the synthesis of dimethylcarbamoyl chloride from phosgene (B1210022) and dimethylamine (B145610) in 1879. wikipedia.org Historically, the nomenclature has seen some inconsistencies, with "carbamyl" often being used in older literature, which can complicate literature searches. nih.gov

The synthesis of carbamoyl chlorides has traditionally been dominated by the reaction of amines with phosgene. wikipedia.org For secondary amines, this reaction requires careful control of stoichiometry and conditions to achieve high yields. An alternative, non-phosgene route involves the addition of hydrogen chloride to isocyanates, which is particularly useful for preparing N-monosubstituted carbamoyl chlorides. wikipedia.org

From a theoretical standpoint, the reactivity of carbamoyl chlorides is centered on the electrophilic carbonyl carbon. The nitrogen atom's lone pair of electrons participates in resonance with the carbonyl group, which modulates the reactivity of the acyl chloride. This resonance effect makes carbamoyl chlorides generally less hydrolytically sensitive than typical acyl chlorides. wikipedia.org

Mechanistic studies, such as the solvolysis of N,N-dialkylcarbamoyl chlorides, have provided significant insights into their reaction pathways. nih.gov The first mechanistic investigation into the hydrolysis of N,N-dimethylcarbamoyl chloride was conducted by Hall. nih.gov Subsequent studies have often employed the extended Grunwald-Winstein equation to analyze solvolysis reactions, which typically proceed through an Sₙ1 mechanism. nih.gov The nature of the alkyl or aryl substituents on the nitrogen atom significantly influences the reaction rates and mechanisms. nih.gov

N,N-Dibutylcarbamoyl Chloride: A Detailed Profile

As established, this section will focus on the well-characterized compound N,N-dibutylcarbamoyl chloride.

Chemical and Physical Properties

N,N-dibutylcarbamoyl chloride is a chemical intermediate with the molecular formula C₉H₁₈ClNO. chemicalbook.com Below is a table summarizing its key chemical and physical properties.

| Property | Value |

| CAS Number | 13358-73-1 |

| Molecular Formula | C₉H₁₈ClNO |

| Molecular Weight | 191.7 g/mol |

| Boiling Point | 257-260 °C |

| Density | 0.985 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.456 |

| Flash Point | 110 °C |

Data sourced from ChemicalBook. chemicalbook.com

Detailed Research Findings on N,N-Dibutylcarbamoyl Chloride

N,N-dibutylcarbamoyl chloride is utilized as a reagent in the synthesis of various organic compounds. Research has demonstrated its use in the preparation of 7-azaindole-1,3-dicarboxamide hydroxyethylamines, which have shown potent BACE-1 enzyme inhibition. chemicalbook.com It has also been employed in the synthesis of copper salicylaldehyde (B1680747) semicarbazone complexes that exhibit cytotoxicity in human cancer cells. chemicalbook.com

Synthesis and Formulation

The synthesis of N,N-dibutylcarbamoyl chloride can be achieved through various methods. One common laboratory-scale preparation involves the reaction of dibutylamine (B89481) with a source of the carbonyl chloride group.

A specific synthetic procedure involves the following steps:

Dibutylamine, pyridine (B92270), and N-cyclohexyl-N',N',N'',N''-tetraethylguanidine are dissolved in toluene (B28343).

The solution is cooled, and carbon dioxide is bubbled through it to form a carbamate intermediate in situ.

This pre-formed carbamate solution is then added to a cooled solution of thionyl chloride in toluene.

After stirring, the reaction mixture is worked up by pouring it into aqueous HCl.

The organic layer is separated, dried, and the solvent is removed.

The final product, N,N-dibutylcarbamoyl chloride, is obtained by vacuum distillation. chemicalbook.com

This method has been reported to yield the product in high purity. chemicalbook.com

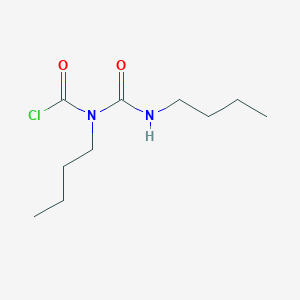

Structure

3D Structure

Properties

CAS No. |

13188-07-3 |

|---|---|

Molecular Formula |

C10H19ClN2O2 |

Molecular Weight |

234.72 g/mol |

IUPAC Name |

N-butyl-N-(butylcarbamoyl)carbamoyl chloride |

InChI |

InChI=1S/C10H19ClN2O2/c1-3-5-7-12-10(15)13(9(11)14)8-6-4-2/h3-8H2,1-2H3,(H,12,15) |

InChI Key |

XBEWJHNZCGWVPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N(CCCC)C(=O)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Butyl Butylcarbamoyl Carbamyl Chloride and Congeneric N,n Disubstituted Carbamoyl Chlorides

Phosgenation Routes for Carbamoyl (B1232498) Chloride Formation

The most established and widely used industrial method for producing N,N-disubstituted carbamoyl chlorides is the reaction of a corresponding secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. cdnsciencepub.comgoogle.com This method is valued for its efficiency and applicability to a broad range of amine substrates.

Amine Reactivity with Phosgene and Phosgene Equivalents

The fundamental reaction between a secondary amine and phosgene proceeds via nucleophilic attack of the amine on the carbonyl carbon of phosgene. This process, however, is complicated by the concurrent formation of hydrogen chloride (HCl). The released HCl reacts with unreacted secondary amine to form a stable amine hydrochloride salt, which is unreactive toward phosgene. Consequently, the stoichiometry of the initial reaction consumes two equivalents of the amine for every one equivalent of carbamoyl chloride produced. wikipedia.org

The general equation for this reaction is: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org

To circumvent the consumption of the second equivalent of amine, an HCl scavenger, such as pyridine (B92270) or another tertiary amine, can be employed. nih.gov However, on an industrial scale, it is often more economical to convert the amine hydrochloride byproduct back into the desired product.

Due to the extreme toxicity of phosgene gas, safer equivalents have been developed for laboratory-scale synthesis. Triphosgene, or bis(trichloromethyl)carbonate (BTC), is a solid, crystalline compound that serves as a convenient substitute. nih.gov It reacts with amines in the presence of a tertiary amine base to generate the corresponding carbamoyl chlorides in high yields, avoiding the handling of gaseous phosgene. nih.gov

Process Optimization for Scalable Synthesis of Disubstituted Carbamoyl Chlorides

For the large-scale industrial production of N,N-disubstituted carbamoyl chlorides, process optimization is critical to maximize yield, purity, and safety while minimizing cost. A key strategy involves a two-stage temperature process. Initially, phosgene is introduced into a solution of the secondary amine in an inert solvent at a low temperature. google.com This leads to the formation of the carbamoyl chloride and the amine hydrochloride precipitate.

In the second stage, the reaction mixture is heated to temperatures typically above 100°C while continuing to pass phosgene through it. google.com At this elevated temperature, the amine hydrochloride reacts with phosgene to form an additional equivalent of the carbamoyl chloride, thereby maximizing the conversion of the starting amine. google.com This high-temperature phosgenation is particularly effective for secondary amines with bulky, branched alkyl groups. google.com

| Starting Amine | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| N,N-Di-sec.-butylamine | None (neat) | 120-130 | 96.9 | 99.8 |

| N,N-Diisopropylamine | Chlorobenzene | 120 | Not specified | Not specified |

| N,N-Dicyclohexylamine | Chlorobenzene | 120 | Not specified | Not specified |

Isocyanate-Mediated Synthetic Pathways

Isocyanates are crucial intermediates in synthetic chemistry and offer an alternative route to carbamoyl chlorides. rsc.org These pathways are particularly relevant for producing N-monosubstituted carbamoyl chlorides but can also be adapted for more complex structures.

Elucidation of Hydrogen Chloride Addition to N-Substituted Isocyanates

N-monosubstituted carbamoyl chlorides can be readily prepared by the addition of hydrogen chloride (HCl) across the N=C bond of an N-substituted isocyanate. wikipedia.orgnih.gov

The general reaction is: RNCO + HCl ⇌ RNHCOCl nih.govnih.gov

This reaction is often reversible, and the stability of the resulting carbamoyl chloride can vary. nih.govnih.gov In solution, an equilibrium may be established between the carbamoyl chloride and its constituent isocyanate and HCl. nih.gov While this method directly yields N-monosubstituted products, these can serve as precursors for further reactions to build more complex N,N-disubstituted structures like Butyl(butylcarbamoyl)carbamyl chloride.

Controlled Generation and Trapping of Isocyanate Intermediates

The high reactivity of isocyanates makes their in situ generation and immediate trapping a powerful synthetic strategy. Isocyanates can be generated under controlled conditions from various precursors, avoiding the need to handle these often hazardous compounds directly. rsc.org

One method involves the thermal decomposition of certain N,N-disubstituted carbamoyl chlorides. For example, N-t-butyl-N-alkylcarbamoyl chlorides decompose upon heating to yield an alkyl isocyanate, isobutylene, and HCl. researchgate.netgoogle.com This provides a clean method for preparing specific alkyl isocyanates that may be difficult to synthesize otherwise. researchgate.net

Another significant phosgene-free method for generating isocyanates is the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. google.com The acyl azide precursor is typically formed from an acyl hydrazide. google.com Modern advancements have allowed this process to be conducted safely in continuous flow reactors, making it a viable and scalable alternative to phosgenation. google.com Once generated, these isocyanate intermediates can be trapped by various nucleophiles to form ureas, carbamates, or other derivatives. organic-chemistry.orgbeilstein-journals.org

| Method | Precursor | Key Reagents/Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Thermal Decomposition | N-t-butyl-N-alkylcarbamoyl chloride | Heat (100-150°C) | Isobutylene, HCl | researchgate.netgoogle.com |

| Curtius Rearrangement | Acyl azide | Heat | N₂ | google.com |

| Staudinger-Aza-Wittig | Alkyl azide | Polymer-bound phosphine (B1218219), CO₂ | Phosphine oxide, N₂ | beilstein-journals.org |

Advancements in Sustainable and Alternative Synthesis Approaches

The significant hazards associated with phosgene have driven research into developing greener and safer synthetic routes to carbamoyl chlorides and their isocyanate precursors. cdnsciencepub.comrsc.org These modern approaches focus on avoiding highly toxic reagents and utilizing more environmentally benign starting materials and reaction conditions.

A notable phosgene substitute is chlorocarbonylsulfenyl chloride, which can act as a carbonylating agent to convert secondary amines into N,N-disubstituted carbamoyl chlorides in a one-pot procedure. cdnsciencepub.com This method avoids the direct use of phosgene and offers a cleaner reaction profile with minimal byproducts. cdnsciencepub.com

Photochemistry offers another innovative approach. A recently developed method utilizes visible light to induce the oxygenation of chloroform (B151607) in the presence of chlorine dioxide. chemrxiv.org This process generates phosgene in situ, which then reacts with amines to form carbamoyl chlorides. This strategy confines the generation of the toxic reagent to the reaction vessel, enhancing safety. chemrxiv.org

The use of carbon dioxide (CO₂) as an abundant, inexpensive, and non-toxic C1 source is a highly attractive goal in green chemistry. researchgate.net Research has demonstrated that CO₂ can be used to synthesize carbamates and can be incorporated into tandem reactions, such as the Staudinger-aza-Wittig reaction of azides with a phosphine catalyst under CO₂ pressure to yield isocyanates, which can be subsequently converted to various derivatives. beilstein-journals.org While not a direct synthesis of carbamoyl chlorides, these CO₂-based methods provide sustainable pathways to key isocyanate intermediates, representing a significant step toward safer chemical manufacturing. beilstein-journals.orgresearchgate.net

Carbon Dioxide Fixation and Derivatives in Carbamate (B1207046)/Urea (B33335) Precursors

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a cornerstone of green chemistry, offering a non-toxic and abundant alternative to phosgene for the synthesis of carbamates and ureas, which are direct precursors to carbamoyl chlorides. The reaction of amines with CO₂ typically forms carbamic acids or carbamate anions, which can then be converted to the desired products.

One strategy involves the reaction of secondary amines with CO₂ in the presence of a suitable base to form a carbamate salt. This intermediate can then be reacted with a chlorinating agent to yield the carbamoyl chloride. While direct conversion is challenging, this pathway is conceptually significant.

A more practical approach involves the synthesis of carbamates from CO₂, amines, and alcohols. These carbamates can then be subjected to chlorination to produce the corresponding carbamoyl chloride. The use of urea as a carbonyl source, representing a stable and solid form of CO₂ and ammonia, is another viable route. The reaction of amines with urea can produce N-substituted ureas, which can then be converted to carbamoyl chlorides. For instance, the synthesis of N-substituted carbamates from amines, urea, and alcohols has been achieved with high yields using a TiO₂–Cr₂O₃/SiO₂ catalyst. rsc.org

The following table summarizes the synthesis of carbamoyl-cyclodextrin (CD) derivatives, illustrating the use of a carbamoyl chloride in the functionalization of macrocycles, a reaction that highlights the reactivity of the carbamoyl chloride moiety.

| Cyclodextrin | Reactant | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| α-CD | Dimethylcarbamoyl chloride | NaH | DMSO | 89.69 |

| β-CD | Dimethylcarbamoyl chloride | NaH | DMSO | 84.94 |

| γ-CD | Dimethylcarbamoyl chloride | NaH | DMSO | - |

Data sourced from a study on Carbamoyl-Decorated Cyclodextrins for Carbon Dioxide Adsorption. mdpi.com

Mechanistic Considerations of Electrochemical Synthesis

Electrochemical methods offer a promising avenue for the synthesis of carbamoyl chlorides, providing a reagent-free activation pathway. The mechanism for the electrochemical carbamoylation of C(sp³)–H bonds, for example, involves the generation of radical intermediates. researchgate.net While direct electrochemical synthesis of carbamoyl chlorides from amines and a carbon source is not extensively documented, the underlying principles of electrochemical activation can be applied.

A plausible mechanistic pathway could involve the anodic oxidation of a secondary amine to generate an aminyl radical. This radical could then react with a suitable carbonyl source, such as carbon monoxide or a derivative, that is also electrochemically activated. The resulting carbamoyl radical could then be trapped by a chloride source present in the electrolyte.

Alternatively, an electrochemical cation-swing process can be used to reversibly modulate CO₂ loading on liquid amine sorbents. nih.gov This process relies on the reversible conversion of carbamic acid to carbamate, induced by changes in the Lewis acid cations in the electrolyte. nih.gov This principle could be adapted to generate a carbamate intermediate that is then converted to the carbamoyl chloride in a subsequent chemical step. The key advantage of electrochemical synthesis is the precise control over reaction conditions and the avoidance of harsh chemical oxidants or reductants.

Exploration of Photochemical Reaction Pathways

Photochemical methods provide a mild and efficient way to generate reactive intermediates, including carbamoyl radicals, which can be precursors to carbamoyl chlorides. A notable strategy involves the use of a nucleophilic organic catalyst to generate carbamoyl radicals from their corresponding chlorides upon activation with low-energy photons (e.g., blue LEDs). nih.govresearchgate.netrsc.org

The proposed mechanism involves the activation of the carbamoyl chloride by a dithiocarbamate (B8719985) anion catalyst via a nucleophilic acyl substitution. nih.gov This forms an intermediate with a weak C-S bond that can be cleaved by light to generate the desired carbamoyl radical and a dithiocarbonyl radical. nih.gov While this method uses a carbamoyl chloride as a starting material to generate a radical, the reverse reaction—the photochemical synthesis of a carbamoyl chloride—is a conceptually related process that could be explored.

This could involve the photochemical reaction of an amine with a suitable carbonyl source and a chlorine atom donor. The key would be the generation of the appropriate radical intermediates under photolytic conditions. The following table presents examples of the photochemical generation of carbamoyl radicals from their chloride precursors and their subsequent use in Giese addition processes. researchgate.net

| Carbamoyl Chloride Precursor | Olefin | Product Yield (%) |

|---|---|---|

| Piperidine-1-carbonyl chloride | Acrylonitrile | 75 |

| Morpholine-4-carbonyl chloride | Acrylonitrile | 68 |

| N-Methyl-N-phenylcarbamoyl chloride | Acrylonitrile | 55 |

Data from a study on the photochemical generation of carbamoyl radicals. researchgate.net

Advanced Isolation and Purification Techniques for Reactive Intermediates

Carbamoyl chlorides are reactive intermediates, susceptible to hydrolysis. Their isolation and purification, therefore, require specific techniques to avoid degradation.

Anhydrous Conditions: All purification steps must be conducted under strictly anhydrous conditions, using dry solvents and glassware to prevent hydrolysis to the corresponding carbamic acid, which is often unstable. researchgate.net

Chromatography: Flash chromatography using a non-polar stationary phase (e.g., silica (B1680970) gel) and anhydrous eluents can be effective. researchgate.net A gradient of non-polar solvents, such as hexane, with a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate, can be used to elute the desired product. researchgate.net

Distillation: For volatile carbamoyl chlorides, vacuum distillation is a suitable method. google.com This reduces the boiling point and minimizes thermal decomposition. A Kugelrohr apparatus can be particularly useful for small quantities. researchgate.net

Crystallization: If the carbamoyl chloride is a solid, recrystallization from a non-hydroxylic solvent system is a powerful purification technique. google.com Suitable solvents include toluene (B28343), hexane, or mixtures thereof. researchgate.netgoogle.com Low temperatures are often employed to induce crystallization and improve yield. Reactive crystallization, where the product crystallizes out of the reaction mixture as it is formed, can also be an efficient method for obtaining pure product directly. youtube.com

Solvent Extraction: In some cases, purification can be achieved by dissolving the crude product in an inert solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate) to remove acidic impurities, followed by washing with water and drying. lookchem.com However, this method is only suitable for less reactive carbamoyl chlorides. lookchem.com

Enantioselective and Diastereoselective Synthesis of Chiral Carbamoyl Chloride Analogues

The synthesis of chiral carbamoyl chloride analogues with high enantiomeric or diastereomeric purity is crucial for applications in pharmaceuticals and agrochemicals.

Enantioselective Synthesis: The enantioselective synthesis of chiral carbamates, which can be precursors to chiral carbamoyl chlorides, has been achieved through copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines. rsc.org This method provides access to a range of axially chiral carbamates with high yields and enantioselectivities. rsc.org Another approach involves the use of chiral catalysts in photochemical reactions to induce enantioselectivity. mdpi.com Chiral aldehydes have also been used as catalysts in enantioselective carbonyl catalysis to activate amines for asymmetric reactions. nih.gov

Diastereoselective Synthesis: Diastereoselective methods often rely on the use of chiral auxiliaries or substrates. For example, the stereoselective synthesis of N-carbamoyl chlorides from polar L-amino acid methyl ester hydrochlorides has been reported. researchgate.net The inherent chirality of the amino acid directs the stereochemical outcome of the reaction. The synthesis of functionalized amides using dicarbamoylzincs has also been shown to proceed with diastereoselectivity. uni-muenchen.de

The following table provides examples of the stereoselective synthesis of N-carbamoyl chlorides from polar L-amino acid methyl ester hydrochlorides. researchgate.net

| Amino Acid Derivative | Yield of Carbamoyl Chloride (%) | Diastereomeric Ratio |

|---|---|---|

| L-Serine methyl ester hydrochloride | 85 | >95:5 |

| L-Threonine methyl ester hydrochloride | 92 | >95:5 |

| L-Cysteine methyl ester hydrochloride | 78 | >95:5 |

Data from a study on the stereoselective synthesis of N-carbamoyl chlorides. researchgate.net

Reaction Mechanisms and Intrinsic Reactivity Profiles of Butyl Butylcarbamoyl Carbamyl Chloride

Nucleophilic Acyl Substitution Mechanisms at the Carbonyl Center

The solvolysis of N,N-disubstituted carbamoyl (B1232498) chlorides, such as Butyl(butylcarbamoyl)carbamyl chloride, typically proceeds through a unimolecular (SN1) mechanism. nih.govnih.gov This pathway involves the ionization of the carbamoyl chloride to form a carbamoyl cation intermediate in the rate-determining step, which is then rapidly attacked by the solvent (the nucleophile). nih.govrsc.org

Kinetic studies of various N,N-dialkylcarbamoyl chlorides have provided significant insights into this mechanism. The use of the extended Grunwald-Winstein equation is a common tool for analyzing the solvolysis reactions of carbamoyl chlorides. nih.gov This equation helps in elucidating the influence of solvent ionizing power and nucleophilicity on the reaction rates. nih.gov

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O and D₂O, further support the SN1 mechanism. For reactions believed to follow an addition-elimination pathway with general-base catalysis, the kH/kD ratio is typically above 1.7. In contrast, ionization pathways with weak nucleophilic solvation assistance show ratios in the range of 1.2 to 1.5. nih.gov

Table 1: Kinetic Solvent Isotope Effects (KSIE) for Solvolyses of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C nih.gov

| Carbamoyl Chloride | Solvent | kH/kD |

| N,N-Dimethylcarbamoyl chloride | H₂O | 1.29 |

| N,N-Diethylcarbamoyl chloride | H₂O | 1.34 |

| 1-Piperidinecarbonyl chloride | H₂O | 1.32 |

| 4-Morpholinecarbonyl chloride | H₂O | 1.30 |

This table is illustrative of typical KSIE values for related compounds and is intended to provide context for the likely behavior of this compound.

For instance, the reaction of dimethylcarbamoyl chloride with 2-methylpiperidine (B94953) in a low-polarity solvent like benzene (B151609) proceeds via a bimolecular mechanism. nih.gov This highlights the influence of both the nucleophile's strength and the solvent's polarity on the operative reaction mechanism.

The nature of the leaving group and the steric hindrance around the carbonyl center significantly influence the reactivity of carbamoyl chlorides. Chloride is a good leaving group, facilitating the ionization step in the SN1 mechanism. libretexts.org The ability of the leaving group to stabilize the negative charge it acquires upon departure is crucial for the rate of the reaction. libretexts.org

Steric effects also play a critical role. An increase in the steric bulk of the N-alkyl groups can accelerate the rate of solvolysis. This is consistent with an SN1 mechanism where the formation of the planar carbamoyl cation from the tetrahedral carbamoyl chloride is favored by the relief of steric strain. For example, the rate of ethanolysis at 50.0 °C follows the sequence: morpholino < Me₂ < n-Bu₂ < n-Pr₂ < Et₂ < piperidino < i-Pr₂. nih.gov The significant increase in rate for the diisopropyl derivative is a strong indicator of steric acceleration in an SN1 reaction. nih.gov

Electrophilic Activation of the Carbamoyl Chloride Functionality

The reactivity of the carbamoyl chloride can be enhanced through electrophilic activation of the chloride leaving group. Lewis acids, such as zinc chloride (ZnCl₂), can coordinate to the chlorine atom, making it a better leaving group and thus facilitating the nucleophilic attack at the carbonyl carbon. acs.org This catalytic approach has been successfully employed in the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org The plausible mechanism involves the coordination of the Lewis acid to the chloride, which polarizes the C-Cl bond and increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic substitution. acs.org

Radical Generation and Propagation Pathways

In addition to ionic pathways, carbamoyl chlorides can undergo reactions involving radical intermediates. These pathways open up a different realm of reactivity, allowing for transformations not accessible through nucleophilic acyl substitution.

Carbamoyl radicals can be generated from carbamoyl chlorides through various methods, including photoredox catalysis. researchgate.netnih.govnih.gov Due to their high reduction potential, the direct single-electron transfer (SET) reduction of carbamoyl chlorides to form carbamoyl radicals is challenging. researchgate.net However, strategies have been developed to overcome this. One such method involves the use of a silyl (B83357) radical species, which has a high affinity for the halogen atom, to abstract the chlorine from the carbamoyl chloride, thereby generating the desired carbamoyl radical. researchgate.netresearchgate.net

Once formed, these nucleophilic carbamoyl radicals can participate in a variety of reactions, such as Giese-type additions to electron-poor olefins. nih.gov This allows for the formation of new carbon-carbon bonds and the synthesis of a diverse range of amide-containing molecules. nih.gov The reactivity of carbamoyl radicals has also been harnessed in intramolecular cyclization reactions to construct heterocyclic systems. thieme-connect.comresearchgate.net For example, the silver-catalyzed oxidation of oxalic acid monoamides with persulfate is a known method for generating carbamoyl radicals, which can then be trapped by various substrates.

Utility in Radical-Initiated Organic Transformations

The carbamoyl chloride functional group, as present in this compound, serves as a valuable precursor for the generation of carbamoyl radicals. These radical species are instrumental in various organic transformations, particularly in the formation of carbon-carbon bonds. One prominent application is in Giese-type addition reactions, where the carbamoyl radical adds to electron-poor olefins. nih.govrsc.org

The generation of these radicals can be achieved through photochemical methods. nih.govrsc.org For instance, a nucleophilic organic catalyst can activate the carbamoyl chloride, which, upon exposure to low-energy photons (such as blue LEDs), facilitates the formation of the carbamoyl radical. nih.govrsc.org This approach is advantageous as it circumvents the high reduction potential of carbamoyl chlorides that makes them resistant to conventional single-electron transfer (SET) based activation mechanisms. nih.gov The resulting nucleophilic carbamoyl radical can then be intercepted by a range of electron-deficient olefins, leading to the synthesis of various functionalized amides. researchgate.net

This catalytic strategy has been shown to be effective for a variety of carbamoyl chloride substrates reacting with vinyl sulfones and other electron-poor olefins. nih.gov The process offers a unique disconnection approach for synthesizing complex molecules like Weinreb amides. nih.gov

Table 1: Illustrative Giese Addition of Carbamoyl Radicals

| Carbamoyl Radical Precursor | Olefin Acceptor | Catalyst System | Product Type |

| Dimethylcarbamoyl chloride | Phenyl vinyl sulfone | Organic Catalyst + Blue Light | Functionalized Amide |

| Piperidine-1-carbonyl chloride | Acrylonitrile | Organic Catalyst + Blue Light | Functionalized Nitrile |

| Morpholine-4-carbonyl chloride | Methyl acrylate | Organic Catalyst + Blue Light | Functionalized Ester |

This table illustrates the general reactivity of carbamoyl chlorides in radical additions as described in the literature. nih.gov

Transition Metal-Catalyzed Transformations

Carbamoyl chlorides, including structures like this compound, are versatile synthons in transition metal-catalyzed reactions. rsc.orgresearchgate.netdntb.gov.ua These compounds can participate in a wide array of transformations, such as cross-coupling and annulation reactions, which are pivotal for creating amide-functionalized organic frameworks. rsc.orgresearchgate.net The development of these catalytic methods has significantly expanded the synthetic utility of carbamoyl chlorides over the last two decades, enabling the construction of complex molecules, including pharmaceuticals and natural products. rsc.org

The reactivity of carbamoyl chlorides in these transformations allows for the formation of various amide-containing molecules and heterocycles. scite.ai Enantioselective transformations catalyzed by transition metals represent a powerful strategy for constructing chiral lactam scaffolds, which are common motifs in biologically active compounds. researchgate.netrsc.org

The carbamoyl chloride moiety is an effective electrophile in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed processes, in particular, have been developed for the stereospecific cross-coupling of various nucleophiles with chloride electrophiles. nih.gov While much of the research has focused on aryl and alkyl chlorides, the principles extend to the C(O)-Cl bond in carbamoyl chlorides.

These reactions can be used to form C-C bonds by coupling with organoboron nucleophiles or Grignard reagents. nih.govwikipedia.org For instance, a palladium-catalyzed reaction could couple this compound with an organoboronic acid. Intramolecular variants of these reactions are also powerful, enabling the synthesis of cyclic structures, particularly lactams. By tethering a suitable nucleophile to the carbamoyl chloride-containing molecule, intramolecular cyclization can be achieved, providing access to five-, six-, and seven-membered ring systems. organic-chemistry.org The choice of ligand, catalyst, and base is critical for achieving high efficiency and selectivity in these cyclizations. organic-chemistry.org

Annulation strategies involving carbamoyl chlorides provide a robust pathway for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules. rsc.orgresearchgate.netnih.gov Transition metal-catalyzed reactions can trigger cascade or tandem processes where the carbamoyl chloride participates in the formation of a new ring system. mit.edunih.gov

For example, a carbamoyl chloride tethered to an alkene or alkyne can undergo an intramolecular cyclization-annulation sequence. researchgate.net This approach has been utilized to construct oxindoles and other heterocyclic frameworks. researchgate.net The strategy often involves the formation of a key intermediate through the catalytic cycle, which then undergoes a ring-closing step to furnish the final heterocyclic product. nih.gov These tandem strategies are highly convergent and can be used to build complex polycyclic systems from relatively simple starting materials. mit.edu

C-H Functionalization via Carbamoyl Chloride Reagents

Carbamoyl chlorides and their derivatives can be employed in C-H functionalization reactions, a field that revolutionizes organic synthesis by allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. acs.org The carbamoyl group, or a related carbamate (B1207046) group formed in situ, can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring. magtech.com.cn

This directed approach enables highly regioselective functionalization. magtech.com.cn A variety of transition metals, including palladium, rhodium, and iridium, have been shown to catalyze such reactions. magtech.com.cn While the direct use of carbamoyl chlorides as the directing group in C-H activation is less common than carbamates, they can serve as precursors to the directing groups or participate in related catalytic cycles. rsc.orgresearchgate.net These reactions open up possibilities for elaborating aromatic or heteroaromatic systems, introducing amide functionality with high precision. acs.org

Palladium-Catalyzed Cyclization and Reductive Aminocarbonylation

A powerful application of carbamoyl chlorides is in palladium-catalyzed cascade reactions that combine cyclization with aminocarbonylation. researchgate.net Specifically, alkene-tethered carbamoyl chlorides can undergo a Heck-type cyclization followed by a reductive aminocarbonylation step. researchgate.netrsc.org This process is particularly valuable as it constructs multiple C-C and C-N bonds in a single operation, often creating complex structures such as amidated oxindoles or γ-lactams with all-carbon quaternary stereocenters. researchgate.netdntb.gov.ua

In these reactions, a CO surrogate like molybdenum hexacarbonyl [Mo(CO)₆] is often used, and a nitroarene can serve as the nitrogen source and reductant. researchgate.net The palladium catalyst orchestrates the initial 5-exo-trig cyclization onto the alkene, followed by CO insertion and reaction with the amine generated from the reduction of the nitro compound. researchgate.net This methodology demonstrates excellent functional group tolerance and is applicable to a wide range of substrates, making it a highly efficient tool for synthesizing complex amides. rsc.orgorganic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Cascade Reaction Summary

| Substrate Type | Catalyst | CO Source | Nitrogen Source | Product |

| Alkene-tethered carbamoyl chloride | Palladium complex | Mo(CO)₆ | Nitroarene | Amidated Oxindole |

| Alkene-tethered carbamoyl chloride | Palladium complex | Aryl Formates | - | Esterified Oxindole |

| Alkene-tethered carbamoyl chloride | Palladium complex | - | Terminal Alkyne | Propargylated Oxindole |

This table summarizes different outcomes of palladium-catalyzed cascade reactions starting from alkene-tethered carbamoyl chlorides, based on literature precedents. researchgate.netdntb.gov.ua

Thermal and Chemical Rearrangement/Decomposition Pathways

Carbamoyl chlorides, particularly those with N-alkyl substituents, can undergo thermal decomposition. nih.govresearchgate.net Studies on compounds like N-t-butyl-N-alkylcarbamoyl chlorides show that heating leads to the formation of an alkyl isocyanate, isobutylene, and hydrogen chloride. nih.govgoogle.com The reaction likely proceeds through an ionization pathway to give a chloride ion, which then abstracts a proton from the tert-butyl group, leading to the elimination of isobutylene. nih.gov This process is analogous to the Sₙ1 reaction mechanism. rsc.orgnih.gov

For this compound, which lacks a tertiary alkyl group that readily forms a stable carbocation, the decomposition pathway might differ. However, heating could still promote the elimination of HCl and rearrangement. The monosubstituted carbamoyl chlorides (RNHCOCl) are known to exist in equilibrium with the corresponding isocyanate (RNCO) and HCl, especially in solution. nih.govresearchgate.netnih.gov Therefore, a plausible thermal decomposition pathway for this compound could involve the loss of butyl chloride to form butyl isocyanate, although this would depend on the specific conditions and the relative stability of the potential intermediates and products.

Table 3: Potential Thermal Decomposition Products of N-substituted Carbamoyl Chlorides

| Starting Carbamoyl Chloride | Conditions | Major Products |

| N-t-butyl-N-alkylcarbamoyl chloride | Heating (100-150°C) | Alkyl isocyanate, Isobutylene, HCl |

| Benzyl-tert-butylcarbamoyl chloride | Heating (~150°C) | Benzyl isocyanate, tert-Butyl chloride, Isobutylene, HCl |

| This compound (Hypothetical) | Heating | Butyl isocyanate, Butyl chloride (Plausible) |

This table is based on documented decomposition pathways for structurally related carbamoyl chlorides. nih.govgoogle.com

Thermolytic Elimination to Isocyanates and Hydrocarbon Fragments

The thermal decomposition of carbamoyl chlorides is a well-established method for the synthesis of isocyanates. nih.gov Monosubstituted carbamoyl chlorides (RNHCOCl) readily decompose upon heating to establish an equilibrium with the corresponding isocyanate (RNCO) and hydrogen chloride (HCl). researchgate.netnih.gov This process is fundamental to industrial isocyanate production, where primary amine salts are reacted with phosgene (B1210022) to form a carbamoyl chloride intermediate, which is then thermolyzed. google.com

While specific kinetic data for this compound is not available, extensive research on structurally similar compounds provides a clear model for its decomposition. Studies on N,N'-dialkyl allophanyl chlorides, which share the core structure, demonstrate a clean conversion to isocyanates upon heating. google.com For instance, the thermolysis of N,N'-dibutyl allophanyl chloride in a high-boiling solvent like orthodichlorobenzene results in the vigorous evolution of hydrogen chloride and the formation of n-butyl isocyanate. google.com The reaction proceeds to completion, indicating a thermodynamically favorable pathway. google.com

The proposed mechanism involves the elimination of hydrogen chloride, driven by the formation of the stable isocyanate functional group. The reaction for the analogous N,N'-dibutyl allophanyl chloride can be summarized as follows:

CH₃(CH₂)₃NH-C(O)-N(C(O)Cl)-(CH₂)₃CH₃ → 2 CH₃(CH₂)₃NCO + HCl

This reaction highlights a key reactivity profile: the carbamoyl chloride group serves as a precursor to an isocyanate through the elimination of HCl, while the N-butylcarbamoyl portion also decomposes to yield a second molecule of butyl isocyanate.

| Precursor Compound | Reaction Conditions | Primary Products | Conversion Rate |

| N,N'-Dibutyl allophanyl chloride | Heated in orthodichlorobenzene (180-185 °C) for 1 hour | n-Butyl isocyanate, Hydrogen chloride | Complete google.com |

| N,N'-Dimethyl allophanyl chloride | Heated in orthodichlorobenzene (150-185 °C) for 2 hours | Methyl isocyanate, Hydrogen chloride | Complete google.com |

| Phenylcarbamoyl chlorides | Heated in toluene (B28343) (40-80 °C) | Phenyl isocyanate, Hydrogen chloride | Studied kinetically nih.gov |

Investigating Intramolecular Rearrangement Phenomena

Intramolecular rearrangements are crucial in understanding the stability and reactivity of complex molecules. For a compound with the structure of this compound, which is effectively an N-acylurea derivative, a potential rearrangement pathway is the O→N acyl migration. This type of rearrangement is well-documented in the chemistry of O-acylisoureas, which are reactive intermediates formed from the reaction of carboxylic acids with carbodiimides. ias.ac.in

In this known process, an O-acylisourea intermediate can undergo a rearrangement where the acyl group migrates from the isourea oxygen to a nitrogen atom, yielding the more thermodynamically stable N-acylurea. ias.ac.inresearchgate.net This is often an undesirable side reaction in peptide coupling but serves as a key example of intramolecular acyl transfer. researchgate.net

Hypothetical Rearrangement in this compound:

While not specifically documented for this compound, a similar investigation could probe for the migration of the carbamoyl chloride group (-C(O)Cl) between the nitrogen atoms of the urea (B33335) backbone. Such a study would be critical for understanding the isomeric stability and potential reaction pathways under non-thermolytic conditions. The investigation would aim to identify whether an equilibrium exists between different N-acylated isomers and to determine the factors (e.g., solvent, temperature, catalysis) that might promote such a rearrangement.

| Starting Structure Type | Rearrangement Process | Resulting Structure Type | Stability |

| O-Acylisourea | O→N Acyl Migration | N-Acylurea | Increased ias.ac.in |

| N-Acylbenzotriazole | Curtius Rearrangement | Isocyanate Intermediate | Reactive Intermediate thieme.de |

Characterization and Probing of Transient Reactive Intermediates in Carbamoyl Chloride Chemistry

The reactions of carbamoyl chlorides often proceed through short-lived, highly reactive intermediates. Understanding these transient species is essential for elucidating reaction mechanisms. Various advanced techniques are employed to detect and characterize these intermediates.

Carbamoyl Cations: In solvolysis reactions, N,N-disubstituted carbamoyl chlorides typically react via a dissociative SN1 mechanism. nih.govnih.gov This pathway involves the rate-determining ionization of the carbon-chlorine bond to form a transient carbamoyl cation (R₂N-C⁺=O) and a chloride ion. nih.govresearchgate.net The existence of this intermediate is supported by kinetic studies, including the application of the extended Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power and nucleophilicity. researchgate.netmdpi.com These kinetic analyses provide indirect but strong evidence for the formation of the carbamoyl cation intermediate.

Isocyanates: As products of thermolysis, isocyanates are themselves reactive intermediates that can be trapped or characterized spectroscopically. nih.govgoogle.com For highly unstable or transient isocyanates, matrix isolation spectroscopy is a powerful characterization tool. nih.gov This technique involves trapping the species generated from high-temperature pyrolysis in an inert gas matrix (e.g., argon) at cryogenic temperatures (e.g., 3.5 K). nih.gov The trapped intermediates can then be studied using infrared (IR) and UV/vis spectroscopy without undergoing further reaction, as demonstrated in the successful characterization of the previously unreported hydroxy isocyanate (HONCO). nih.gov

Carbamoyl Radicals: Beyond ionic intermediates, carbamoyl radicals (R₂N-C•=O) can also be generated from carbamoyl chlorides under specific conditions. rsc.org A modern approach involves the photochemical activation of carbamoyl chlorides using a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985). rsc.org In this process, the carbamoyl chloride is converted into an intermediate with a weak C–S bond that can be cleaved with low-energy photons. The resulting carbamoyl radicals can be probed using time-resolved spectroscopic techniques. Specifically, transient absorption spectroscopy following laser flash photolysis allows for the direct observation and kinetic analysis of these short-lived radical species. rsc.org

| Transient Intermediate | Generating Reaction | Method of Probing/Characterization | Key Findings |

| Carbamoyl Cation (R₂NCO⁺) | Solvolysis (SN1) | Kinetic studies (e.g., Grunwald-Winstein equation) | Mechanism supported by correlation of rate with solvent ionizing power. researchgate.netmdpi.com |

| Isocyanate (RNCO) | Thermolysis | Matrix Isolation IR & UV/vis Spectroscopy; Product analysis (NMR, IR) | Allows for spectroscopic identification of unstable isocyanates. google.comnih.gov |

| Carbamoyl Radical (R₂NCO•) | Photolysis with catalyst | Transient Absorption Spectroscopy (Laser Flash Photolysis) | Direct observation and characterization of radical intermediates. rsc.org |

Applications of Butyl Butylcarbamoyl Carbamyl Chloride in Advanced Organic Synthesis

Versatile Building Blocks for Complex Amide-Containing Molecular Architectures

Carbamoyl (B1232498) chlorides, as a class, serve as activated carbonyl species, making them useful synthons for the introduction of urea (B33335) or carbamate (B1207046) functionalities into complex molecules. In theory, Butyl(butylcarbamoyl)carbamyl chloride could act as a bifunctional building block. The reactive carbamoyl chloride moiety could be targeted by nucleophiles, while the butylcarbamoyl group could be incorporated into a larger molecular framework. However, no specific examples of its use in the synthesis of complex amide-containing natural products or pharmaceutically active compounds have been documented.

Divergent Synthesis of N-Substituted Ureas and Carbamates

The reactivity of the carbamoyl chloride functional group forms the basis for the synthesis of N-substituted ureas and carbamates.

Direct Amination and Amide Coupling Reactions

Generally, the reaction of a carbamoyl chloride with a primary or secondary amine leads to the formation of a substituted urea. This transformation is a standard method in organic synthesis. It is plausible that this compound would react with various amines to yield the corresponding N,N'-disubstituted ureas. However, no studies detailing the scope, limitations, or specific reaction conditions for this particular reagent have been found.

Table 1: Hypothetical Direct Amination Reactions of this compound

| Amine Nucleophile | Hypothetical Urea Product |

| Aniline | 1-butyl-1-(butylcarbamoyl)-3-phenylurea |

| Diethylamine | 1-butyl-1-(butylcarbamoyl)-3,3-diethylurea |

| Benzylamine | 1-benzyl-3-butyl-3-(butylcarbamoyl)urea |

Note: This table is illustrative of potential reactions and is not based on published experimental data for this compound.

Alcoholysis and Phenolysis for Urethane Formation

The reaction of carbamoyl chlorides with alcohols or phenols, known as alcoholysis or phenolysis respectively, is a common route to carbamates (urethanes). It can be presumed that this compound would undergo such reactions in the presence of an alcohol or phenol (B47542) to furnish the corresponding carbamate. Again, the scientific literature lacks specific examples or detailed studies of these reactions for this compound.

Table 2: Hypothetical Alcoholysis and Phenolysis Reactions of this compound

| Alcohol/Phenol | Hypothetical Carbamate Product |

| Ethanol | Ethyl N-butyl-N-(butylcarbamoyl)carbamate |

| Phenol | Phenyl N-butyl-N-(butylcarbamoyl)carbamate |

| tert-Butanol | tert-Butyl N-butyl-N-(butylcarbamoyl)carbamate |

Note: This table is illustrative of potential reactions and is not based on published experimental data for this compound.

Construction of Heterocyclic Ring Systems

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. While various reagents are employed in these syntheses, there is no evidence to suggest that this compound has been utilized in the specific applications of synthesizing pyrrolo[2,1-a]isoquinolines or oxindoles.

Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinolines

The synthesis of pyrrolo[2,1-a]isoquinolines often involves strategies such as 1,3-dipolar cycloadditions or transition-metal-catalyzed cyclizations. A review of the methodologies for the asymmetric synthesis of this heterocyclic core does not indicate any role for this compound as a reactant, catalyst, or precursor.

Regioselective Synthesis of Oxindoles and Related Nitrogen Heterocycles

Similarly, the regioselective synthesis of oxindoles and other nitrogen heterocycles is achieved through a variety of established synthetic routes. Extensive searches of the chemical literature have not uncovered any methods that employ this compound for the construction of these ring systems.

Regioselective and Stereoselective Functionalization of Unsaturated Substrates

The electrophilic nature of the carbamoyl chloride moiety, particularly when activated by a Lewis acid, enables its participation in reactions with unsaturated systems like alkenes. These reactions can proceed with high levels of regio- and stereocontrol, providing access to valuable synthetic intermediates.

Recent advancements in organic methodology have demonstrated the utility of N,N-dialkylcarbamoyl chlorides in the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes. While specific studies on this compound are not prevalent in the literature, the reaction of structurally similar N,N-diethylcarbamoyl chloride with various alkenes serves as a strong model for this transformation.

This reaction typically proceeds through the activation of the carbamoyl chloride with a silver salt, such as silver hexafluoroantimonate (AgSbF₆), to generate a highly electrophilic acylium-ion-like species. This intermediate is then attacked by the alkene nucleophile, leading to a β-amidic carbocation. Subsequent elimination of a proton affords the thermodynamically stable β,γ-unsaturated amide with high regioselectivity.

The reaction exhibits good functional group tolerance and proceeds under mild conditions, making it a valuable method for the preparation of these important structural motifs from simple, readily available starting materials. rsc.org The scope of the reaction has been explored with various cyclic and linear alkenes, consistently yielding the desired β,γ-unsaturated amide as the major product.

Table 1: Substrate Scope for the Regioselective Formation of β,γ-Unsaturated Amides using N,N-Diethylcarbamoyl Chloride

| Entry | Alkene | Product(s) | Regioisomeric Ratio (β,γ:other) | Yield (%) |

| 1 | Cyclohexene | N,N-diethylcyclohex-2-en-1-carboxamide | 14:1 | 65 |

| 2 | Cyclopentene | N,N-diethylcyclopent-2-en-1-carboxamide | >20:1 | 72 |

| 3 | 1-Octene | (E/Z)-N,N-diethylnon-3-enamide | >20:1 | 61 |

| 4 | (E)-4-Octene | (E/Z)-N,N-diethyl-5-propylhept-3-enamide | >20:1 | 55 |

Data is illustrative of the reaction with N,N-diethylcarbamoyl chloride as an analog.

Intramolecular α-amidoalkylation reactions are a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. This transformation typically involves the generation of an N-acyliminium ion intermediate, which is then trapped by an intramolecular nucleophile. While the direct use of carbamoyl chlorides to generate the requisite N-acyliminium ions for diastereoselective intramolecular α-amidoalkylation reactions is not extensively documented, the underlying principles suggest their potential in this area.

The general strategy for an intramolecular α-amidoalkylation reaction involves the cyclization of a molecule containing both an amide (or a precursor) and a tethered nucleophile. The stereochemical outcome of the reaction is often controlled by the facial bias of the N-acyliminium ion and the geometry of the transition state during the cyclization.

Integration into Ligand Design and Coordination Chemistry (e.g., as carbamoyl ligands)

The carbamoyl moiety present in this compound has the potential to be incorporated into ligands for coordination chemistry. While the direct use of this compound as a ligand is unlikely due to the reactive chloride, it can serve as a precursor for the synthesis of more elaborate ligand structures. The resulting carbamoyl group can act as a coordinating agent through its oxygen atom.

N,N-dialkylcarbamato complexes, which are structurally related to the carbamoyl group, have been prepared for various transition metals. These complexes are typically synthesized by the reaction of a metal halide with carbon dioxide and a secondary amine. The carbamato ligand in these complexes often coordinates to the metal center in a bidentate fashion through both oxygen atoms.

By analogy, ligands incorporating the butyl(butylcarbamoyl) group could be synthesized. For example, the carbamoyl chloride could be reacted with a molecule containing a hydroxyl or amino group that is also part of a larger chelating scaffold. The resulting ligand would possess a carbamoyl moiety whose oxygen atom could participate in metal coordination. Such ligands could find applications in homogeneous catalysis, where the electronic and steric properties of the ligand can be fine-tuned to influence the outcome of a catalytic reaction.

Precursors in the Elaboration of Complex Natural Products and Synthetic Targets

The reactivity of carbamoyl chlorides makes them potentially useful building blocks in the synthesis of complex molecules, including natural products and their analogs. rsc.org Their ability to introduce a protected amide functionality in a single step can be advantageous in multi-step synthetic sequences.

While specific examples of this compound in the total synthesis of natural products are not reported, the general utility of carbamoyl chlorides in transition metal-catalyzed reactions highlights their potential. rsc.org These reactions, which include cross-coupling and annulation processes, provide access to amide-functionalized frameworks that are common in pharmaceuticals and natural products. rsc.org

The introduction of the butyl(butylcarbamoyl)carbamyl group could serve several purposes in a synthetic strategy. It can act as a directing group, influencing the stereochemistry of subsequent reactions, or as a stable protecting group for an amine that can be deprotected at a later stage. Furthermore, the carbamoyl group itself is a key functional group in many biologically active molecules. The use of a reagent like this compound allows for the direct installation of this functionality, potentially streamlining the synthesis of complex targets.

Theoretical and Computational Chemistry Investigations

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to probe the electronic environment of molecules. DFT, in particular, has become a widely used approach due to its balance of accuracy and computational efficiency, making it suitable for studying the electronic structure and bonding in molecules like Butyl(butylcarbamoyl)carbamyl chloride. nih.govfrontiersin.org These studies can reveal critical information about bond lengths, bond angles, and the distribution of electron density within the molecule.

For carbamoyl (B1232498) chlorides in general, DFT calculations can elucidate the nature of the carbon-chlorine bond, which is central to their reactivity. rsc.org The theory helps in understanding the partial positive charge on the carbonyl carbon and the electronegative influence of the chlorine and oxygen atoms. While specific studies on this compound are not prevalent in the literature, analogous studies on other carbamoyl chlorides suggest that the electronic environment is significantly influenced by the nature of the substituents on the nitrogen atoms. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| HOMO Energy (eV) | -8.0 to -7.0 |

| LUMO Energy (eV) | -1.5 to -0.5 |

| Mulliken Charge on Carbonyl Carbon | +0.6 to +0.8 |

| Mulliken Charge on Chlorine | -0.3 to -0.4 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be obtained from DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways and the characterization of transition states. researchgate.net For this compound, this would involve modeling its reactions, such as nucleophilic substitution at the carbonyl carbon.

Theoretical calculations can determine the activation energies for different proposed mechanisms, such as a direct substitution (SN2-like) or a stepwise mechanism involving a carbamoyl cation intermediate (SN1-like). nih.gov The geometry of the transition state, a fleeting arrangement of atoms at the peak of the energy barrier, can be precisely calculated, providing insights into the bond-breaking and bond-forming processes. For related carbamoyl chlorides, computational studies have been used to support experimentally observed reaction kinetics and mechanisms. researchgate.net

Predictive Modeling of Reactivity and Regioselectivity

Building on the understanding of electronic structure and reaction pathways, computational models can be developed to predict the reactivity and regioselectivity of this compound with various reagents. Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can indicate the most likely sites for nucleophilic or electrophilic attack.

These predictive models can be invaluable in synthetic chemistry for forecasting the outcome of reactions under different conditions. For instance, in reactions with ambident nucleophiles, computational models could predict whether the reaction will occur at the carbonyl carbon or another site in the molecule. While specific predictive models for this compound are not documented, the general principles of computational reactivity prediction are well-established.

Conformational Landscape Analysis and Molecular Dynamics

The flexibility of the butyl groups in this compound means that the molecule can exist in numerous conformations. Conformational landscape analysis, often performed using molecular mechanics or quantum mechanical methods, aims to identify the low-energy conformations (conformers) that the molecule is most likely to adopt. nih.gov

Molecular dynamics (MD) simulations provide a powerful extension to this analysis by simulating the motion of the atoms over time, offering a dynamic picture of the molecule's conformational flexibility. researchgate.netmdpi.com MD simulations can reveal the transitions between different conformers and the timescales on which these changes occur. nih.gov This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. For instance, the accessibility of the reactive carbonyl chloride group may be dependent on the molecule's conformation.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In Situ Spectroscopic Techniques (e.g., FT-IR, NMR, UV-Vis) for Real-Time Reaction Monitoring and Intermediate Detection

In situ spectroscopy allows for the observation of a reaction as it occurs, providing critical data on reaction kinetics, the formation and decay of intermediates, and the influence of reaction conditions in real-time. spectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is highly effective for monitoring reactions involving Butyl(butylcarbamoyl)carbamyl chloride by tracking changes in key functional groups. The strong carbonyl (C=O) stretching vibration of the carbamoyl (B1232498) chloride group appears in a distinct region of the spectrum. During a reaction, such as hydrolysis or aminolysis, the disappearance of the C=O band of the reactant and the C-Cl stretching band can be monitored quantitatively. Simultaneously, the appearance of new bands corresponding to the products, such as the O-H stretch of a carbamic acid or the N-H stretch of a urea (B33335), provides real-time kinetic data. Shifts in the carbonyl frequency can also indicate the formation of hydrogen-bonded intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR monitoring, often using flow-NMR or benchtop spectrometers, offers detailed structural information during a reaction. rsc.orgresearchgate.netasahilab.co.jp For this compound, ¹H and ¹³C NMR spectra would show distinct signals for the two different butyl groups. As a reaction proceeds, the signals corresponding to the reactant would decrease in intensity, while new signals for the product(s) would emerge. nih.gov This allows for the simultaneous tracking of all proton- or carbon-containing species, making it possible to identify intermediates that may accumulate to detectable concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While this compound itself does not possess a strong chromophore in the UV-Vis range, this technique can be invaluable for kinetic analysis when either a reactant or a product absorbs light. nih.gov For example, in a reaction with an aromatic amine, the resulting N-aryl urea product would be strongly UV-active, allowing for precise measurement of its formation rate. Kinetic data obtained from UV-Vis spectrophotometry can be used to determine reaction orders and rate constants. sctunisie.org

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Interrogation

Mass spectrometry (MS) is a powerful tool for detecting and identifying reactive intermediates, even at very low concentrations. rsc.org

High-Resolution Mass Spectrometry (HRMS): In reactions of this compound, particularly those proposed to proceed via an ionization pathway (Sₙ1-type), the key intermediate would be a carbamoyl cation. HRMS can detect this transient species by providing a highly accurate mass-to-charge ratio, which allows for the unambiguous determination of its elemental composition. nih.gov This would confirm the formation of the [C₉H₁₈N₂O]⁺ ion, distinguishing it from other potential isobaric species.

Tandem Mass Spectrometry (MS/MS): Once a key intermediate like the carbamoyl cation is detected, tandem MS can be used to gain structural information. The ion of interest is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the intermediate. For the Butyl(butylcarbamoyl)carbamoyl cation, characteristic fragmentation pathways, such as the loss of a butyl group or carbon monoxide, would help confirm its proposed structure and connectivity.

X-ray Crystallography for Absolute Structure Determination of Key Intermediates and Products

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While it is challenging to obtain crystals of transient intermediates, the technique is invaluable for confirming the absolute structure of stable starting materials and final products. The resulting structural data, including bond lengths, bond angles, and torsion angles for this compound or its stable derivatives, would provide an accurate depiction of its ground-state geometry. This information is crucial for computational modeling and for unequivocally verifying the outcome of a synthetic transformation. nih.gov For instance, reacting this compound with an amine to produce a stable, crystalline urea derivative and analyzing its structure via X-ray crystallography would confirm the regiochemistry and stereochemistry of the reaction.

Isotopic Labeling Strategies for Probing Reaction Mechanisms

Isotopic labeling involves replacing one or more atoms in a reactant with a heavier isotope to trace their path through a reaction. wpmucdn.comnih.gov This strategy, combined with NMR or MS, provides definitive evidence for proposed mechanistic pathways.

For this compound, several labeling experiments could be envisioned:

¹⁸O-Labeling: To investigate the mechanism of hydrolysis, the reaction could be performed in ¹⁸O-labeled water (H₂¹⁸O). Subsequent mass spectrometric analysis of the product would determine if the ¹⁸O atom has been incorporated. Incorporation of ¹⁸O into the resulting carbamic acid (which would then decarboxylate) would be conclusive evidence that the oxygen atom from the water acts as the nucleophile, attacking the carbonyl carbon.

¹³C-Labeling: Synthesizing the molecule with a ¹³C label at the carbonyl carbon would allow its fate to be tracked unambiguously using ¹³C NMR spectroscopy. This would be particularly useful in complex reactions where skeletal rearrangements might occur.

¹⁵N-Labeling: Using ¹⁵N-labeled butylamine (B146782) in the synthesis of the starting material would place the label on one of the nitrogen atoms. This would allow for the differentiation of the two nitrogen environments and help elucidate mechanisms in reactions where the two N-butyl groups might become non-equivalent.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine whether a specific C-H (or other) bond is broken in the rate-determining step of a reaction. openochem.org This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by deuterium.

A particularly relevant application to carbamoyl chlorides is the Kinetic Solvent Isotope Effect (KSIE), where reaction rates in a protic solvent (like H₂O or CH₃OH) are compared to the rates in the deuterated analogue (D₂O or CH₃OD). nih.gov The magnitude of the KSIE (kH/kD) provides insight into the transition state of the solvolysis reaction.

For solvolyses of N,N-disubstituted carbamoyl chlorides, KSIE values in the range of 1.2 to 1.5 are typically indicative of an ionization (Sₙ1-like) mechanism with weak nucleophilic solvent assistance. nih.gov In contrast, values greater than 1.7 often suggest an addition-elimination pathway where a second solvent molecule acts as a general base, a process that involves the breaking of an O-H(D) bond in the rate-determining step. nih.gov

A hypothetical KSIE study on this compound would involve measuring its solvolysis rate in both H₂O and D₂O. The resulting kH₂O/kD₂O ratio would help to diagnose the mechanism. Based on studies of similar compounds, a value around 1.3 would be expected, suggesting an ionization-dominant pathway.

Table 1: Kinetic Solvent Isotope Effects (KSIE) for Solvolyses of Structurally Related N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C

| Carbamoyl Chloride | Solvent System | kH/kD Value | Suggested Pathway |

|---|---|---|---|

| N,N-Dimethylcarbamoyl chloride | H₂O / D₂O | 1.27 ± 0.02 | Ionization (Sₙ1-like) |

| N,N-Dimethylcarbamoyl chloride | CH₃OH / CH₃OD | 1.21 ± 0.02 | Ionization (Sₙ1-like) |

| N,N-Diphenylcarbamoyl chloride | CH₃OH / CH₃OD | 1.43 ± 0.04 | Ionization (Sₙ1-like) |

| 1-Piperidinecarbonyl chloride | H₂O / D₂O | 1.30 ± 0.02 | Ionization (Sₙ1-like) |

| 4-Morpholinecarbonyl chloride | H₂O / D₂O | 1.29 ± 0.02 | Ionization (Sₙ1-like) |

Data sourced from studies on analogous compounds to illustrate the principles of KSIE analysis. nih.gov

Q & A

Basic: What are the recommended synthetic methodologies for Butyl(butylcarbamoyl)carbamyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

Controlled synthesis of carbamoyl chlorides often involves coupling reactions between amines and phosgene derivatives. For this compound, stepwise carbamoylation under anhydrous conditions is critical. A two-step approach could involve:

Reacting butylamine with a carbonyl source (e.g., triphosgene) to form the intermediate butylcarbamoyl chloride.

Introducing a second butyl group via nucleophilic substitution, ensuring stoichiometric control to minimize side products.

Key parameters include temperature (0–5°C to suppress hydrolysis), solvent choice (dry dichloromethane or THF), and inert atmosphere . Characterization via H/C NMR and FT-IR can confirm functional group integrity, while elemental analysis validates purity .

Basic: How can researchers verify the purity and structural identity of this compound without commercial analytical data?

Methodological Answer:

When commercial analytical data are unavailable (e.g., as noted in Sigma-Aldrich’s disclaimer ), researchers should employ orthogonal techniques:

- Chromatography: HPLC with UV detection to assess purity (>95% threshold).

- Spectroscopy: High-resolution mass spectrometry (HRMS) for molecular weight confirmation; IR to detect characteristic N–H and C=O stretches.

- Cross-Validation: Compare synthetic yields and spectral data with literature values from peer-reviewed journals. Document discrepancies and refine synthetic protocols iteratively .

Advanced: How can conflicting data on reaction yields or byproduct profiles be systematically addressed?

Methodological Answer:

Data contradictions often arise from uncontrolled variables (e.g., moisture, catalyst purity). To resolve these:

- Design of Experiments (DoE): Use factorial designs to isolate factors affecting yield (e.g., solvent polarity, reagent ratios).

- Byproduct Analysis: Employ LC-MS or GC-MS to identify impurities; mechanistic studies (e.g., isotopic labeling) can trace reaction pathways.

- Statistical Validation: Apply ANOVA to determine significance of observed variations. Replicate experiments under standardized conditions to ensure reproducibility .

Advanced: What computational approaches can predict the reactivity or stability of this compound in solution?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the carbamoyl chloride group to assess hydrolytic stability.

- Molecular Dynamics (MD): Simulate solvent interactions to predict degradation kinetics under varying pH or temperature.

- Correlation with Experimental Data: Validate computational models using experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation exposure.

- Emergency Preparedness: Neutralize spills with sodium bicarbonate; store the compound under nitrogen to avoid moisture-induced hydrolysis.

- Medical Monitoring: While no specific tests exist for chronic exposure (as noted for butyl chloride derivatives ), baseline respiratory and dermal health assessments are recommended for lab personnel.

Advanced: How should degradation studies be designed to evaluate environmental or storage stability?

Methodological Answer:

- Controlled Stress Testing: Expose the compound to UV light, elevated temperatures (40–60°C), and varying humidity levels.

- Analytical Endpoints: Track degradation via quantitative NMR or HPLC to measure parent compound depletion. Identify degradation products using tandem MS.

- Kinetic Modeling: Use pseudo-first-order kinetics to estimate half-lives under different conditions .

Basic: What literature sources are most reliable for benchmarking experimental results?

Methodological Answer:

- Primary Literature: Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) over vendor databases.

- Critical Appraisal: Scrutinize experimental sections for methodological rigor (e.g., solvent purity, reaction times). Cross-reference synthetic yields and spectral data across multiple studies to identify consensus values .

Advanced: How can researchers integrate synthetic data with computational models to refine reaction mechanisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.